N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide
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Overview
Description
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a cyclopropyl group, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Methoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other coupling reactions.
Final Coupling with 3-Methylbenzamide: The final step involves coupling the intermediate with 3-methylbenzamide using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to interact with various biological receptors, potentially leading to new therapeutic agents.
Medicine
Drug Development: Due to its potential biological activities, the compound is a candidate for drug development, particularly in targeting specific pathways or receptors.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Its derivatives may be developed into active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyphenyl group are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A simpler analog with a similar amide structure but lacking the triazole and cyclopropyl groups.
4-Methoxybenzamide: Contains the methoxyphenyl group but lacks the triazole and cyclopropyl groups.
Cyclopropylbenzamide: Features the cyclopropyl group but lacks the triazole and methoxyphenyl groups.
Uniqueness
N-{2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-methylbenzamide is unique due to its combination of a triazole ring, cyclopropyl group, and methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(4-methoxyphenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-15-4-3-5-17(14-15)21(27)23-12-13-25-22(28)26(18-8-9-18)20(24-25)16-6-10-19(29-2)11-7-16/h3-7,10-11,14,18H,8-9,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVODKLZVBPWMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=C(C=C3)OC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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